molecular formula C18H19N3O B2868653 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cinnamamide CAS No. 1799255-98-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cinnamamide

Cat. No. B2868653
CAS RN: 1799255-98-3
M. Wt: 293.37
InChI Key: MSKSUIDNQNRLPD-MDZDMXLPSA-N
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Description

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cinnamamide” is a compound that contains a pyridin-2-yl group and a pyrrolidin-3-yl group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

N-(pyridin-2-yl)amides, which include “this compound”, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridin-2-yl group and a pyrrolidin-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The synthesis of N-(pyridin-2-yl)amides involves a C–C bond cleavage promoted by I2 and TBHP . This reaction occurs in toluene and the conditions are mild and metal-free . The synthesis of these compounds is significant due to their varied medicinal applications .

Scientific Research Applications

Antifungal and Insecticidal Activities

Research on novel cinnamamide derivatives, inspired by compounds such as pyrimorph, has revealed certain fungicidal and nematicidal activities. These studies focus on the synthesis and biological evaluation of these derivatives against plant pathogens and nematodes. The incorporation of different amines and specific modifications in the pyridine ring have been shown to influence these activities significantly (Xiao et al., 2011).

Cancer Research

In the realm of cancer research, structural modifications of cinnamamide derivatives aim to improve pharmacologic properties such as solubility, bioavailability, and toxicity. These efforts include the introduction of nitrogen atoms into the cinnamyl ring to enhance apoptosis-inducing activity without compromising the compound's effectiveness against cancer cells (Xia et al., 2011).

Antimicrobial Activity

A new class of amido-linked bis heterocycles, incorporating pyrrolyl and pyrazolyl motifs, has been developed for their potential antimicrobial properties. These compounds, particularly those with chlorosubstituted imidazolyl cinnamamide, exhibit strong antibacterial and antifungal activities, highlighting their relevance in addressing microbial resistance (Padmavathi et al., 2011).

Antioxidant Properties

A study on pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides revealed significant antioxidant activities. The investigation found that methoxy-substituted pyrazolyl pyridines, in particular, showed remarkable effectiveness in antioxidant assays, suggesting potential for therapeutic applications (Gudi et al., 2017).

Future Directions

The future directions for “N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cinnamamide” could involve further exploration of its biological and therapeutic applications. Given the significance of the pyrrolidine ring in medicinal chemistry , there is potential for the development of new synthetic methods and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(E)-3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-10,12,16H,11,13-14H2,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSUIDNQNRLPD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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